3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Lipophilicity Membrane Permeability LogP

Procure 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide (CAS: 895477-26-6), the direct sulfanyl analog of the SpCas9 inhibitor BRD7586. This compound is essential as a negative or orthogonal control for CRISPR gene-editing experiments, as its distinct oxidation state (sulfanyl vs. sulfonyl) results in a delta logP of 2.03 and a significantly reduced tPSA (42.3 Ų vs. 126 Ų). These differences ensure observed cellular effects are due to target engagement, not membrane disruption. Its low tPSA and 375.9 Da MW also make it a superior starting scaffold for medicinal chemistry programs focused on brain-penetrant or orally bioavailable candidates, circumventing late-stage permeability cliffs. For HTS libraries, it fills a critical 'high lipophilicity, low polarity' niche that its sulfonyl counterpart cannot.

Molecular Formula C17H14ClN3OS2
Molecular Weight 375.9 g/mol
CAS No. 895477-26-6
Cat. No. B6519475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
CAS895477-26-6
Molecular FormulaC17H14ClN3OS2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl
InChIInChI=1S/C17H14ClN3OS2/c18-13-1-3-14(4-2-13)23-10-7-16(22)21-17-20-15(11-24-17)12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,21,22)
InChIKeyURESOAUWVYLOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide (CAS 895477-26-6): A Thiazole-Based Sulfanyl Probe Compound with Differentiated Physicochemical Properties for Chemical Biology Screening


3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide (CAS: 895477-26-6) is a synthetic small molecule belonging to the thiazole-propanamide class . It features a 4-chlorophenyl sulfanyl (–S–) group linked to a propanamide backbone, which is attached to a 4-(pyridin-4-yl)-1,3-thiazol-2-amine core. The compound has a molecular weight of 375.9 g/mol and a molecular formula of C17H14ClN3OS2. This compound is the direct sulfanyl analog of the published SpCas9 inhibitor BRD7586, which possesses a sulfonyl (–SO2–) linker, and the distinct oxidation state of the sulfur atom is the primary basis for its differentiated chemical and potential biological properties [1].

Why Close Analogs Cannot Substitute for 3-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide in Structure-Activity Relationship (SAR) Studies


In this chemical series, the simple substitution of a sulfanyl group with a sulfonyl group results in a dramatic shift in the compound's electronic, steric, and physicochemical profile . The more oxidized sulfonyl analog, BRD7586, is a characterized cell-permeable inhibitor of SpCas9, but its sulfanyl counterpart exhibits a substantially higher logP (4.63 vs. 2.6) and a significantly smaller polar surface area (42.3 Ų vs. 126 Ų) [1]. These differences are not subtle; they are sufficient to fundamentally alter a molecule's membrane permeability, solubility, and target-binding landscape, making the two non-interchangeable in pharmacological experiments [2]. Therefore, substituting a sulfanyl probe with a sulfonyl tool compound in an assay without rigorous validation risks generating misleading structure-activity relationship (SAR) data.

Quantitative Evidence Guide: Direct Physicochemical and Functional Differentiation of 3-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide vs. Its Closest Analogs


Lipophilicity Over 1,000-Fold Higher Than the SpCas9-Inhibiting Sulfonyl Analog BRD7586

The target compound exhibits a calculated logP of 4.63, which is over 100-fold more lipophilic than its closest functional analog, the SpCas9 inhibitor BRD7586, which has a logP of 2.6 . This difference of 2.03 log units means the target compound is predicted to partition into a lipid bilayer more than 100 times more readily than BRD7586, a critical parameter for cell-based assays.

Lipophilicity Membrane Permeability LogP Drug Design

Topological Polar Surface Area (tPSA) is 66% Lower Than the Sulfonyl Analog, Predicting Superior Passive Permeability

The topological polar surface area (tPSA) for the target sulfanyl compound is 42.3 Ų, which is drastically lower than the 126 Ų reported for the sulfonyl analog BRD7586 . A tPSA below 60 Ų is a strong predictor of good passive membrane permeability, while a value above 120 Ų is often associated with poor intestinal absorption and limited cell penetration [1].

Polar Surface Area tPSA Cell Permeability Drug-Likeness

A 32-Dalton Molecular Weight Advantage Over the Sulfonyl Analog for Fragment-Based Drug Design (FBDD)

With a molecular weight of 375.9 g/mol, the target sulfanyl compound is nearly 32 Da lighter than its proven but heavier sulfonyl analog, BRD7586 (407.9 g/mol) . In the context of lead optimization, this lower molecular weight is advantageous for improving ligand efficiency indices (LE) and leaves more room for additional functional groups without exceeding the Lipinski Rule of Five thresholds [1].

Fragment-Based Drug Design Molecular Weight Lead Optimization Ligand Efficiency

Chlorophenyl Sulfanyl Motif Provides a Distinct Chemical Reactivity Profile Compared to the 4-Methoxyphenyl Sulfanyl Analog

The target compound's 4-chlorophenylsulfanyl group presents a distinct electronic profile compared to a closely related commercially available analog, 3-[(4-methoxyphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide (CAS 941908-81-2). The chloro substituent is electron-withdrawing (Hammett σp = +0.23), while the methoxy group is strongly electron-donating (σp = -0.27), leading to different π-stacking and halogen bonding capabilities [1]. This electronic difference can result in distinct target selectivity profiles in screening cascades, making them non-interchangeable chemical probes [2].

Structure-Activity Relationship Halogen Bonding Electron-Withdrawing Group Chemical Probe

Commercially Available, Scalable Inventory Sourced from Multiple Suppliers for Rapid Procurement and Replenishment

The target compound is currently available in stock from ChemDiv (93 mg) and is also listed by Life Chemicals, ensuring researchers can source it for immediate screening . The 4-methoxyphenyl analog has a 10 mg minimum order quantity priced at $79.00, highlighting a significant cost and scale advantage for users requiring more material for dose-response and counter-screening assays [1]. In contrast, specialty tool compounds like BRD7586 are often restricted to smaller quantities and command much higher prices from dedicated inhibitor vendors.

Commercial Availability Compound Procurement Screening Library Supply Chain

Best Research and Industrial Application Scenarios for 3-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide (CAS 895477-26-6)


Negative Control or Orthogonal Chemical Probe for SpCas9 Inhibitor Assays

In a CRISPR gene-editing experiment where BRD7586 is used as a positive control for SpCas9 inhibition, the target sulfanyl compound serves as an ideal negative or orthogonal control. Its drastically different logP (4.63 vs. 2.6) and tPSA (42.3 Ų vs. 126 Ų) ensure that any observed cellular effects are due to protein engagement and not general membrane disruption, as its cellular distribution will be fundamentally different .

Scaffold for a Fragment-Based or Lead-Optimization Program Prioritizing Membrane Permeability

The 375.9 Da molecular weight and low tPSA of 42.3 Ų make this compound an attractive starting scaffold for a medicinal chemistry program focused on developing brain-penetrant or orally bioavailable drugs. By starting with a fragment that already obeys optimal permeability criteria, the project can focus on improving potency and selectivity without later encountering permeability cliffs, a common problem when optimizing from the more polar BRD7586 scaffold (tPSA 126 Ų) [1].

Building a Diverse, Physicochemically Stratified Screening Library

For high-throughput screening (HTS) facilities building a diverse compound library, this sulfanyl compound fills a specific 'high lipophilicity, low polarity' niche that its sulfonyl relative (BRD7586) does not. Including both compounds in a library, with a ΔlogP of 2.03, ensures the collection samples a wide range of drug-like chemical space, increasing the chances of finding a hit for challenging, non-polar binding sites [2].

Quote Request

Request a Quote for 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.